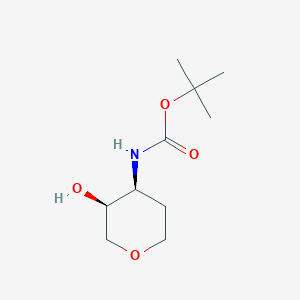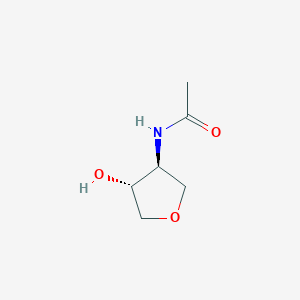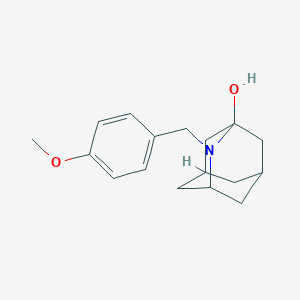
2-Benzyl-1-chloro-2-azaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-chloro-2-azaadamantane is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. This compound features a benzyl group and a chlorine atom attached to the azaadamantane scaffold, which significantly alters its chemical and physical properties.
Preparation Methods
The synthesis of 2-Benzyl-1-chloro-2-azaadamantane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azaadamantane core: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic conditions.
Introduction of the benzyl group: This step involves the alkylation of the azaadamantane core with benzyl halides in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Benzyl-1-chloro-2-azaadamantane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The benzyl group can be removed through hydrogenolysis, yielding the parent azaadamantane.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-1-chloro-2-azaadamantane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential use as therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-chloro-2-azaadamantane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or modulate cellular pathways involved in cancer progression .
Comparison with Similar Compounds
2-Benzyl-1-chloro-2-azaadamantane can be compared with other azaadamantane derivatives, such as:
2-Azaadamantane: Lacks the benzyl and chlorine substituents, resulting in different chemical reactivity and biological activity.
1,3-Diazaadamantane: Contains two nitrogen atoms in the adamantane core, leading to distinct properties and applications.
2-Benzyl-2-azaadamantane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzyl-1-chloro-2-azatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c17-16-9-13-6-14(10-16)8-15(7-13)18(16)11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUUOTDYFLJFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-](/img/structure/B8186890.png)







